molecular formula C18H13F3N2O2 B2450487 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide CAS No. 946261-85-4

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2450487
CAS No.: 946261-85-4
M. Wt: 346.309
InChI Key: KNHMHGVDPJNRLV-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Acylation: The resulting isoxazole derivative can then be acylated with 2,3,4-trifluorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions may target the isoxazole ring, potentially leading to ring-opening reactions.

    Substitution: The trifluorophenyl group may undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of ring-opened products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluorophenyl group may enhance binding affinity to certain targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenylisoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
  • 2-(5-(p-tolyl)isoxazol-3-yl)-N-(2,3,4-difluorophenyl)acetamide

Uniqueness

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide is unique due to the presence of both the p-tolyl and trifluorophenyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-10-2-4-11(5-3-10)15-8-12(23-25-15)9-16(24)22-14-7-6-13(19)17(20)18(14)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHMHGVDPJNRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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